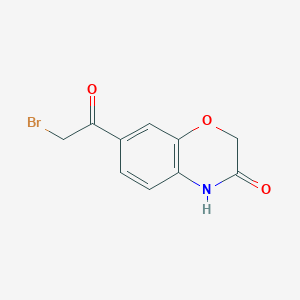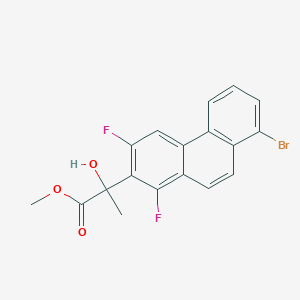
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
概要
説明
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is a complex organic compound characterized by its bromine and fluorine atoms on a phenanthrene ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination and fluorination of phenanthrene derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry and Biology: Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets may lead to the development of new drugs for various diseases.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors.
類似化合物との比較
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate: Similar structure but with a fluorine atom instead of a hydroxyl group.
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-methoxypropanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate stands out due to its hydroxyl group, which imparts different chemical properties compared to its fluorinated and methoxylated counterparts. This difference can lead to variations in reactivity, solubility, and biological activity.
特性
IUPAC Name |
methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2O3/c1-18(23,17(22)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8,23H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMYJMGVOVIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


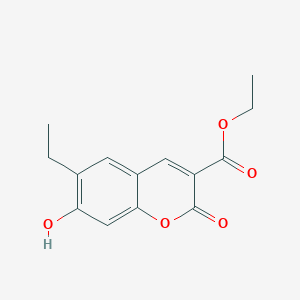
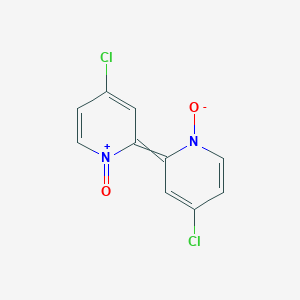
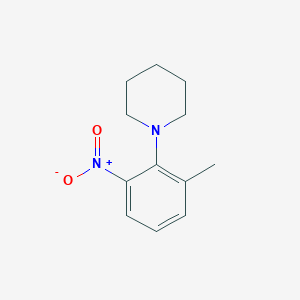
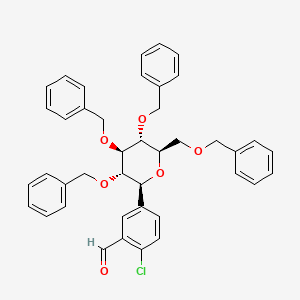

![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
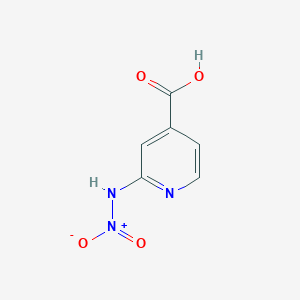
![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)
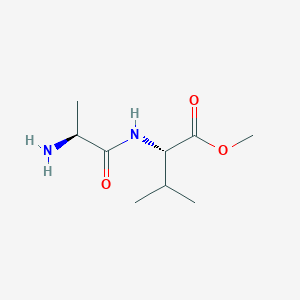
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)

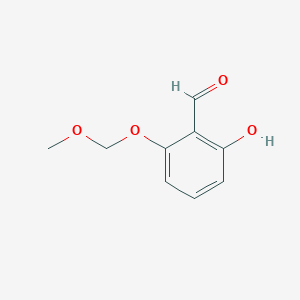
![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
